3-chloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide
Overview
Description
3-chloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with a chloro group and a pyrrolidine-1-carbonyl moiety
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride.
Amidation Reaction: The 3-chlorobenzoyl chloride is then reacted with 4-aminobenzoylpyrrolidine in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted benzamides.
Reduction: Formation of corresponding alcohols.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
3-chloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of diseases such as cancer and bacterial infections.
Biological Studies: The compound is used to study its interactions with biological targets, including enzymes and receptors.
Pharmaceutical Research: It serves as a lead compound for the synthesis of analogs with improved pharmacological properties.
Industrial Applications: It is used in the synthesis of other complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine-1-carbonyl moiety is believed to play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide: Lacks the chloro substitution.
3-chloro-N-phenylbenzamide: Lacks the pyrrolidine-1-carbonyl moiety.
4-(pyrrolidine-1-carbonyl)phenyl]benzamide: Lacks the chloro substitution on the benzamide core.
Uniqueness
3-chloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide is unique due to the presence of both the chloro group and the pyrrolidine-1-carbonyl moiety. This combination enhances its binding affinity and specificity towards certain biological targets, making it a valuable compound in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
3-chloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c19-15-5-3-4-14(12-15)17(22)20-16-8-6-13(7-9-16)18(23)21-10-1-2-11-21/h3-9,12H,1-2,10-11H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNRCSDTLFJQGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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